molecular formula C19H16BrNO4S2 B5019398 (5E)-5-({5-Bromo-2-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-({5-Bromo-2-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5019398
M. Wt: 466.4 g/mol
InChI Key: DSTDFYKGRNKXKR-LICLKQGHSA-N
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Description

(5E)-5-({5-Bromo-2-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a thiazolidinone core, which is known for its biological activity, and a brominated phenyl group, which can enhance its reactivity and binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({5-Bromo-2-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Etherification: The methoxyphenoxy group is introduced via an etherification reaction, where the phenol is reacted with an appropriate alkyl halide in the presence of a base.

    Final Assembly: The final compound is assembled by reacting the brominated phenyl thiazolidinone with the methoxyphenoxy ethoxy group under suitable conditions, often involving a coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidation can lead to sulfoxides or sulfones.

    Reduction: Reduction can yield alcohols or amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, (5E)-5-({5-Bromo-2-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has potential as a therapeutic agent. The thiazolidinone core is known for its anti-inflammatory, antimicrobial, and anticancer properties. The brominated phenyl group can enhance binding to biological targets, potentially leading to more effective drugs.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of (5E)-5-({5-Bromo-2-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, while the brominated phenyl group can enhance this binding through additional interactions.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-({5-Bromo-2-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-({5-Bromo-2-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-2-one

Uniqueness

Compared to similar compounds, (5E)-5-({5-Bromo-2-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its specific substitution pattern, which can lead to unique reactivity and binding properties. The presence of the methoxyphenoxy ethoxy group can also enhance its solubility and bioavailability, making it a more attractive candidate for various applications.

Properties

IUPAC Name

(5E)-5-[[5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO4S2/c1-23-14-3-2-4-15(11-14)24-7-8-25-16-6-5-13(20)9-12(16)10-17-18(22)21-19(26)27-17/h2-6,9-11H,7-8H2,1H3,(H,21,22,26)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTDFYKGRNKXKR-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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